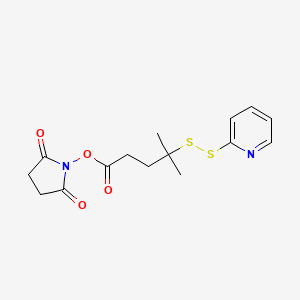

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate is a chemical compound with the molecular formula C15H18N2O4S2 and a molecular weight of 354.45 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or dimethylformamide, at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.

Reduction: Reduction reactions typically result in the formation of alcohols and amines.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a linker in the synthesis of complex molecules and polymers. Its unique structure allows for the formation of stable bonds with various functional groups, making it a valuable tool in organic synthesis.

Biology: In biological research, 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate is used as a probe to study protein interactions and cellular processes. Its ability to form disulfide bonds with cysteine residues in proteins makes it useful in studying protein structure and function.

Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems. Its biocompatibility and ability to form stable linkages with therapeutic agents make it a promising candidate for targeted drug delivery.

Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of new materials with improved performance and durability.

Mecanismo De Acción

The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate exerts its effects involves the formation of disulfide bonds with target molecules. These bonds are crucial for stabilizing protein structures and facilitating specific biological interactions. The compound interacts with cysteine residues in proteins, leading to the formation of stable disulfide bridges that can modulate protein function and cellular processes.

Comparación Con Compuestos Similares

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)butanoate

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)hexanoate

Uniqueness: Compared to similar compounds, this compound stands out due to its optimal chain length and functional group placement, which enhance its reactivity and stability. This makes it particularly suitable for applications requiring precise control over molecular interactions and structural integrity.

Actividad Biológica

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate, with the CAS number 890409-85-5, is a complex organic compound notable for its unique chemical structure and potential biological applications. This compound has garnered attention in various fields, including medicinal chemistry and drug development, primarily due to its role as a bifunctional linker in antibody-drug conjugates (ADCs) .

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O4S2, with a molecular weight of 354.44 g/mol. Its structure features a pyrrolidine ring and a pyridine moiety linked through a disulfanyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 890409-85-5 |

| Molecular Formula | C15H18N2O4S2 |

| Molecular Weight | 354.44 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its ability to act as a linker in ADCs. These conjugates are designed to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues. The compound's structure allows for effective binding to antibodies, enhancing the therapeutic efficacy of the attached drugs .

Case Studies and Research Findings

- Antibody-Drug Conjugates (ADCs) : Research indicates that this compound serves as an effective linker in ADCs, facilitating the targeted delivery of cytotoxic agents to cancer cells. In studies involving various cancer cell lines, ADCs utilizing this linker demonstrated significantly improved therapeutic indices compared to conventional chemotherapeutics .

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of ADCs containing this compound showed an IC50 value of less than 0.1 nM against CD123-positive cancer cells, indicating potent anti-cancer activity . This suggests that the compound enhances the efficacy of the conjugated drug by improving its selectivity and reducing systemic toxicity.

- Pharmacokinetics : The pharmacokinetic profile of ADCs incorporating this linker has been characterized by favorable distribution and elimination rates, contributing to the overall effectiveness of the treatment regimen .

Future Directions

The ongoing research into the biological activity of this compound is promising. Future studies may focus on:

- Structural Modifications : Investigating how variations in the linker structure can influence the efficacy and safety profiles of ADCs.

- Combination Therapies : Exploring the potential for this compound to be used in combination with other therapeutic agents to enhance anti-cancer effects.

- Broader Applications : Assessing its utility in other therapeutic areas beyond oncology, such as infectious diseases or autoimmune disorders.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S2/c1-15(2,23-22-11-5-3-4-10-16-11)9-8-14(20)21-17-12(18)6-7-13(17)19/h3-5,10H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJXFKVHNIGABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.